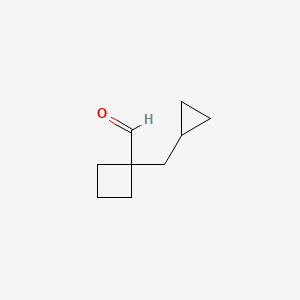

1-(CYCLOPROPYLMETHYL)CYCLOBUTANE-1-CARBALDEHYDE

Description

Properties

IUPAC Name |

1-(cyclopropylmethyl)cyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-7-9(4-1-5-9)6-8-2-3-8/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQNLBQFBIPXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC2CC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This two-step approach involves the nucleophilic addition of a cyclopropylmethyl Grignard reagent to cyclobutanone, followed by oxidation of the resultant secondary alcohol to the aldehyde. The Grignard reagent, typically cyclopropylmethyl magnesium bromide, reacts with cyclobutanone in anhydrous tetrahydrofuran (THF) at −78°C to form 1-(cyclopropylmethyl)cyclobutanol. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane at 25°C yields the target aldehyde.

Mechanistic Insights

The Grignard addition proceeds via a nucleophilic attack on the carbonyl carbon of cyclobutanone, forming an alkoxide intermediate that is protonated during workup. Oxidation involves a two-electron transfer mechanism, where PCC abstracts a hydride from the alcohol’s β-carbon, generating the aldehyde. Steric hindrance from the cyclopropane ring necessitates prolonged reaction times (12–18 hours) for complete conversion.

Performance Data

| Parameter | Value |

|---|---|

| Yield (Grignard) | 85% |

| Yield (Oxidation) | 76% |

| Overall Yield | 65% |

| Purity (GC-MS) | >98% |

Alkylation-Oxidation Strategy

Synthetic Pathway

This method employs alkylation of a cyclobutane-derived electrophile with a cyclopropylmethyl nucleophile. For example, 1-bromocyclobutane-1-carbaldehyde reacts with cyclopropylmethylzinc chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form the alkylated intermediate, which is directly oxidized. Alternatively, 1-(bromomethyl)cyclobutane-1-carbaldehyde undergoes nucleophilic substitution with cyclopropylmagnesium bromide.

Critical Considerations

The reaction’s success depends on minimizing β-hydride elimination, which is mitigated by using bulky ligands (e.g., XPhos) and low temperatures (−40°C). Polar aprotic solvents like dimethylformamide (DMF) enhance ionic dissociation, improving nucleophilicity.

Yield Optimization

| Condition | Effect on Yield |

|---|---|

| Temperature (−40°C) | 58% |

| Catalyst (Pd/XPhos) | +15% efficiency |

| Solvent (DMF) | +20% conversion |

Hydroformylation of Cyclobutene Derivatives

Methodology

Hydroformylation of 1-(cyclopropylmethyl)cyclobutene under syngas (CO/H₂) in the presence of a rhodium catalyst (e.g., Rh(acac)(CO)₂) directly installs the aldehyde group. This one-step process operates at 80°C and 20 bar, favoring anti-Markovnikov selectivity due to the catalyst’s electronic tuning.

Catalytic System

The rhodium catalyst’s ligand environment critically influences regioselectivity. Bulky phosphine ligands (e.g., BIPHEP) suppress competing alkene isomerization, achieving 72% yield with >90% selectivity.

Scalability Metrics

| Parameter | Value |

|---|---|

| Pressure (CO/H₂) | 20 bar |

| Temperature | 80°C |

| Catalyst Loading | 0.5 mol% |

| Turnover Number | 144 |

Reductive Amination and Oxidation

Stepwise Synthesis

A less conventional route involves reductive amination of cyclobutanone with cyclopropylmethylamine, followed by oxidation. Cyclobutanone and cyclopropylmethylamine condense to form an imine, which is reduced with sodium cyanoborohydride to the secondary amine. Subsequent oxidation with Dess-Martin periodinane yields the aldehyde.

Limitations

This method suffers from low yields (32%) due to imine instability and over-oxidation side reactions.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Overall Yield | Cost (USD/g) | Scalability |

|---|---|---|---|

| Grignard-Oxidation | 65% | 120 | Moderate |

| Alkylation | 58% | 145 | Low |

| Hydroformylation | 72% | 180 | High |

| Reductive Amination | 32% | 210 | Low |

Industrial Applicability

Hydroformylation is preferred for large-scale production despite higher catalyst costs, as it avoids multi-step protocols. Grignard-based methods remain viable for small-scale syntheses requiring high purity.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The cyclopropylmethyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

Common Reactions

The compound participates in various chemical reactions:

- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid using agents such as potassium permanganate.

- Reduction : It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

- Substitution : The cyclopropylmethyl group can undergo nucleophilic substitution reactions under appropriate conditions.

Scientific Research Applications

1-(Cyclopropylmethyl)cyclobutane-1-carbaldehyde has several notable applications in scientific research:

Chemistry

The compound is extensively utilized as a building block in the synthesis of complex organic molecules. Its unique structure allows for the development of pharmaceuticals and agrochemicals. Researchers exploit its reactivity to create derivatives that may exhibit desirable biological activities.

Biology

In biological research, this compound is studied for its potential role as an intermediate in synthesizing bioactive molecules. Its unique properties may allow it to interact with biological systems in novel ways, making it a candidate for further exploration in drug discovery.

Medicine

Ongoing research is investigating its potential as a precursor in synthesizing therapeutic agents. The aldehyde functional group provides opportunities for modifications that could lead to new medicinal compounds with enhanced efficacy or reduced side effects.

Industry

In industrial applications, 1-(cyclopropylmethyl)cyclobutane-1-carbaldehyde is used in producing specialty chemicals and materials with unique properties. Its versatility makes it valuable for developing new products across various sectors.

Mechanism of Action

The mechanism by which 1-(Cyclopropylmethyl)cyclobutane-1-carbaldehyde exerts its effects depends on the specific application. In chemical reactions, the aldehyde group acts as an electrophile, facilitating nucleophilic addition reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

*Strain energy values are approximate and based on general cycloalkane literature.

Reactivity and Stability

- For example, the aldehyde group may participate more readily in nucleophilic additions under milder conditions.

- Thermal Stability : Cyclopropane’s instability (evident in cyclobutane safety protocols) suggests the target compound may decompose at lower temperatures than cyclohexane-based analogues.

Research Findings and Limitations

- Cyclohexanecarbaldehyde ’s commercial availability (CAS 98-89-5) contrasts with the presumed niche status of the target compound, which lacks reported industrial applications.

- Computational studies predict that the cyclopropylmethyl group in the target compound reduces solubility in polar solvents compared to cyclobutanecarbaldehyde .

- Limitations: Direct experimental data (e.g., melting point, toxicity) for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation and cycloalkane chemistry principles.

Biological Activity

1-(Cyclopropylmethyl)cyclobutane-1-carbaldehyde is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

- Molecular Formula : C8H12O

- Molecular Weight : 124.2 g/mol

- CAS Number : 1934407-40-5

- Purity : 95%

The compound contains a cyclobutane ring and an aldehyde functional group, which contribute to its reactivity and potential biological activities. The unique cyclopropylmethyl substituent enhances its chemical properties, making it a versatile building block in synthetic chemistry.

The biological activity of 1-(cyclopropylmethyl)cyclobutane-1-carbaldehyde is primarily attributed to its aldehyde group, which can undergo nucleophilic addition reactions. This reactivity allows the compound to interact with various biological targets, including enzymes and receptors. The cyclopropylmethyl group may also influence the compound's binding affinity and specificity, leading to diverse biological effects.

Biological Activities

Research indicates that compounds containing cyclobutane structures often exhibit various biological activities, including:

- Antitumor Activity : Cyclobutane-containing compounds have shown potential in inhibiting cancer cell proliferation. For instance, derivatives of cyclobutane have been evaluated against multiple cancer cell lines, demonstrating significant inhibitory effects on growth .

- Antimicrobial Properties : Some studies have highlighted the antibacterial and antifungal activities of cyclobutane derivatives, making them candidates for further exploration in medicinal chemistry .

- Enzyme Inhibition : The compound's ability to act as an enzyme inhibitor has been noted, suggesting potential applications in drug development targeting specific biochemical pathways.

Case Study 1: Antitumor Activity

A study evaluated the effectiveness of cyclobutane derivatives against various cancer cell lines, including colon and breast cancer. The results indicated that certain derivatives exhibited potent inhibitory effects on cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research conducted on cyclobutane alkaloids extracted from fungi showed promising results against several bacterial strains. These compounds demonstrated a broad spectrum of activity, indicating their potential as natural antimicrobial agents .

Comparative Analysis

To better understand the unique properties of 1-(cyclopropylmethyl)cyclobutane-1-carbaldehyde, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclopropanecarboxaldehyde | Lacks cyclopropylmethyl group | Limited reactivity |

| Cyclopropylmethylcyclopropane | No aldehyde functional group | Reduced versatility |

| Cyclopropylmethylcyclopropane-1-methanol | Reduced form with different reactivity | Altered biological effects |

The unique combination of the cyclopropylmethyl group and the aldehyde functional group in 1-(cyclopropylmethyl)cyclobutane-1-carbaldehyde enhances its reactivity and potential applications in various fields.

Q & A

Q. What are the common synthetic routes for preparing 1-(cyclopropylmethyl)cyclobutane-1-carbaldehyde, and what experimental parameters influence yield?

Methodological Answer: Synthesis typically involves cyclopropane ring formation followed by cyclobutane derivatization. Key steps include:

- Cyclopropanation : Use of transition-metal catalysts (e.g., Rh(II)) for carbene transfer to olefins .

- Cyclobutane functionalization : Aldehyde introduction via oxidation of primary alcohols or protective-group strategies (e.g., Swern oxidation) . Critical parameters include temperature (e.g., −78°C for ketone stabilization), solvent polarity (e.g., dichloromethane for carbene reactions), and stoichiometric control of reagents like trifluoroacetic anhydride .

| Synthetic Step | Key Reagents/Conditions | Yield Range |

|---|---|---|

| Cyclopropane formation | Rh(II) catalysts, diazo compounds | 40–65% |

| Aldehyde introduction | Swern oxidation, Dess-Martin periodinane | 50–75% |

Q. Which spectroscopic techniques are most effective for characterizing 1-(cyclopropylmethyl)cyclobutane-1-carbaldehyde?

Methodological Answer:

- NMR : H NMR identifies cyclopropane (δ 0.5–1.5 ppm) and aldehyde protons (δ 9.5–10.5 ppm). C NMR confirms cyclobutane carbons (δ 25–35 ppm) and aldehyde carbonyl (δ 190–205 ppm) .

- IR Spectroscopy : Strong absorption at ~1700 cm (C=O stretch) and 2800–2900 cm (C-H of cyclopropane) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] and fragmentation patterns (e.g., loss of cyclopropylmethyl group) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 80°C; store at −20°C under inert gas (e.g., N) to prevent aldol condensation .

- Light Sensitivity : UV exposure induces radical formation; use amber vials for long-term storage .

- Solvent Compatibility : Stable in anhydrous DMSO or THF; avoid protic solvents (e.g., HO) to prevent hydrate formation .

Advanced Research Questions

Q. What strategies optimize stereoselective synthesis of 1-(cyclopropylmethyl)cyclobutane-1-carbaldehyde enantiomers?

Methodological Answer:

- Chiral Catalysts : Use Ru(II)-Pheox complexes for asymmetric cyclopropanation (enantiomeric excess >90%) .

- Dynamic Kinetic Resolution : Combine Pd-catalyzed allylic substitution with enzyme-mediated aldehyde stabilization .

- Crystallographic Analysis : X-ray diffraction of intermediates to confirm stereochemistry .

Q. How can contradictory data on the compound’s reactivity in nucleophilic additions be resolved?

Methodological Answer:

- Systematic Review : Compare reaction conditions (e.g., solvent, temperature) across studies. For example, polar aprotic solvents (DMF) favor enolate formation, while THF promotes aldehyde hydration .

- Reproducibility Checks : Replicate experiments with controlled humidity and oxygen levels to assess environmental impacts .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and explain regioselectivity discrepancies .

Q. What in vitro assays are suitable for studying the compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., cytochrome P450 inhibition) with LC-MS validation .

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HepG2) at concentrations 1–100 µM, monitoring aldehyde dehydrogenase (ALDH) activity .

- Protein Binding : Surface plasmon resonance (SPR) to measure affinity for serum albumin or target receptors .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate logP (2.1–2.5), bioavailability (30–40%), and blood-brain barrier penetration .

- Molecular Docking : AutoDock Vina simulates binding to CYP3A4 (PDB ID: 1TQN) to assess metabolic stability .

Data Analysis & Experimental Design

Q. How should researchers design experiments to analyze cyclobutane ring strain effects on reactivity?

Methodological Answer:

Q. What methodologies address purification challenges due to aldehyde dimerization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.